6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with a suitable reagent to form the desired pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORIJCRDOOITCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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